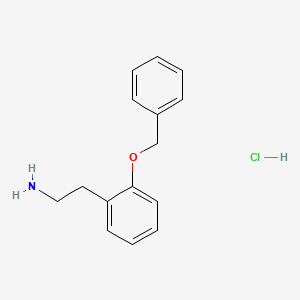

Benzeneethanamine, 2-(phenylmethoxy)-, hydrochloride

Descripción general

Descripción

Benzeneethanamine, 2-(phenylmethoxy)-, hydrochloride is a chemical compound with the molecular formula C15H18ClNO and a molecular weight of 263.76 g/mol. This compound is primarily used for research purposes and is not intended for human or veterinary use.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneethanamine, 2-(phenylmethoxy)-, hydrochloride typically involves the reaction of benzeneethanamine with phenylmethoxy compounds under specific conditions. The reaction is usually carried out in the presence of a hydrochloric acid catalyst to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale industrial applications. standard organic synthesis techniques involving the use of appropriate solvents, catalysts, and purification methods would be employed.

Análisis De Reacciones Químicas

Types of Reactions

Benzeneethanamine, 2-(phenylmethoxy)-, hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using halogenating agents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Halogenating Agents: Chlorine (Cl2), bromine (Br2)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzeneethanone derivatives, while reduction may produce benzeneethanol derivatives.

Aplicaciones Científicas De Investigación

Antibacterial Properties

Recent studies have highlighted the compound's significant antibacterial activity against various multidrug-resistant bacterial strains. The interactions of benzeneethanamine with key bacterial proteins suggest a promising avenue for drug development.

Case Study: Antibacterial Efficacy

A study evaluated the minimum inhibitory concentration (MIC) values of benzeneethanamine against various bacterial strains:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.25 |

| Salmonella typhi | 0.39 |

| Escherichia coli | 0.20 |

These results indicate potent antibacterial properties, making it a candidate for further development as an antibacterial agent .

Therapeutic Applications

Benzeneethanamine, 2-(phenylmethoxy)-, hydrochloride has potential therapeutic applications beyond its antibacterial properties.

Treatment of Acute Renal Failure

Research has indicated that this compound may be effective in treating acute renal failure in both human and non-human subjects. Administering an effective amount of the compound could potentially improve renal function .

Pharmacological Research

The compound's ability to interact with biological targets makes it a subject of interest in pharmacological research. Its derivatives are being explored for their potential roles in treating various conditions related to bacterial infections and other diseases.

Summary of Findings

The applications of this compound span several domains within scientific research:

- Antibacterial Activity : Effective against multidrug-resistant strains through specific protein interactions.

- Therapeutic Potential : Possible applications in treating acute renal failure and other medical conditions.

- Research Applications : Valuable for further studies on drug development and pharmacological effects.

Mecanismo De Acción

The mechanism of action of Benzeneethanamine, 2-(phenylmethoxy)-, hydrochloride involves its interaction with specific molecular targets and pathways. It is known to interact with G-protein coupled receptors, particularly the 5-hydroxytryptamine (serotonin) receptor, and may inhibit enzymes such as monoamine oxidase . These interactions can affect neurotransmitter levels and signaling pathways in the brain .

Comparación Con Compuestos Similares

Similar Compounds

Phenethylamine: A primary amine with a similar structure, known for its stimulant effects on the central nervous system.

Benzeneethanamine: Another related compound with similar chemical properties.

Uniqueness

Benzeneethanamine, 2-(phenylmethoxy)-, hydrochloride is unique due to the presence of the phenylmethoxy group, which can influence its chemical reactivity and biological activity. This structural difference can result in distinct pharmacological effects compared to other similar compounds.

Actividad Biológica

Benzeneethanamine, 2-(phenylmethoxy)-, hydrochloride, also known under various nomenclatures in scientific literature, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : CHClN

- Molecular Weight : 185.69 g/mol

- CAS Number : Specific identifiers may vary based on derivatives.

The biological activity of benzeneethanamine derivatives often involves interaction with neurotransmitter systems. Specifically, compounds like benzeneethanamine can act as:

- Monoamine Reuptake Inhibitors : Affecting serotonin and norepinephrine levels in the synaptic cleft.

- Agonists of Serotonin Receptors : Particularly the 5-HT2A receptor, which has been implicated in various neuropsychiatric conditions .

Antimicrobial Activity

Recent studies have indicated that benzeneethanamine derivatives exhibit significant antimicrobial properties. For instance:

- Minimum Inhibitory Concentration (MIC) : The compound showed promising activity against various bacterial strains, with MIC values ranging from 0.089 to 0.39 mg/mL against Staphylococcus aureus and Salmonella typhi .

- Mechanism of Action : The interaction with penicillin-binding proteins (PBPs) suggests a potential mechanism for its antibacterial effects.

Anticonvulsant Properties

Research has demonstrated that certain benzeneethanamine derivatives possess anticonvulsant properties:

- ED50 Values : In animal models, some derivatives exhibited ED50 values between 13-21 mg/kg, indicating potent anticonvulsant activity compared to standard treatments like phenobarbital (ED50 = 22 mg/kg) .

- Case Studies : A documented case of intoxication involving a derivative (25B-NBOMe) highlighted its potent effects on the central nervous system, leading to seizures and requiring advanced toxicological analysis for detection .

Case Studies

- Intoxication Case Study :

- Antimicrobial Efficacy :

Table 1: Biological Activity Summary of Benzeneethanamine Derivatives

Propiedades

IUPAC Name |

2-(2-phenylmethoxyphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO.ClH/c16-11-10-14-8-4-5-9-15(14)17-12-13-6-2-1-3-7-13;/h1-9H,10-12,16H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCBYDPSZQUJJPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40209919 | |

| Record name | Benzeneethanamine, 2-(phenylmethoxy)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40209919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61035-94-7 | |

| Record name | Benzeneethanamine, 2-(phenylmethoxy)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061035947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneethanamine, 2-(phenylmethoxy)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40209919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.